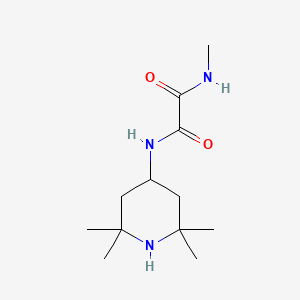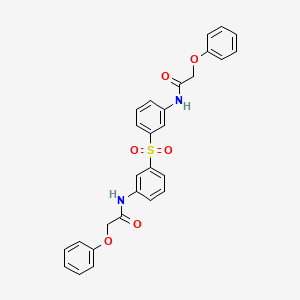
N-methyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with four methyl groups, making it a sterically hindered amine. This compound is known for its stability and unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with N-methyl ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as oxone.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl).
Reducing Agents: Hydrazine.
Catalysts: Copper/TEMPO for catalytic oxidation.
Major Products:
Oxidation: Hydroxylamines, aldehydes.
Reduction: Reduced amine derivatives.
Substitution: Allylated tertiary amines, sulfenamide compounds.
Scientific Research Applications
Chemistry:
- Used as a hindered base in organic synthesis, facilitating reactions that require sterically hindered conditions .
- Acts as a precursor for the synthesis of other piperidine derivatives and stabilizers .
Biology and Medicine:
- Investigated for its potential use in drug development due to its stability and unique chemical properties .
Industry:
Mechanism of Action
The mechanism of action of N-methyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide involves its interaction with molecular targets through its sterically hindered amine group. This allows it to act as a base or nucleophile in various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, where the compound’s stability plays a crucial role in its effectiveness .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A stable free radical used as an oxidizing agent.
Uniqueness: N-methyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is unique due to its dual functionality as both a hindered amine and a diamide. This combination provides it with enhanced stability and reactivity, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C12H23N3O2 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-methyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide |
InChI |
InChI=1S/C12H23N3O2/c1-11(2)6-8(7-12(3,4)15-11)14-10(17)9(16)13-5/h8,15H,6-7H2,1-5H3,(H,13,16)(H,14,17) |
InChI Key |
LFYFATBHHUDCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15031714.png)
![(5E)-1-(1,3-benzodioxol-5-yl)-2-hydroxy-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B15031722.png)

![N-(3-chlorophenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B15031742.png)

![6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031748.png)
![(5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-(4-nitrobenzyl)imidazolidine-2,4-dione](/img/structure/B15031757.png)
![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B15031763.png)
![Diethyl 4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B15031779.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031785.png)
![N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B15031805.png)
![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15031813.png)
![2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-[4-(hexyloxy)phenyl]acetamide](/img/structure/B15031815.png)
![(4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15031822.png)
